molecular formula C14H24N4O4S B2767706 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034377-53-0

4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2767706
CAS No.: 2034377-53-0
M. Wt: 344.43
InChI Key: AXUBMBPOQANSRL-UHFFFAOYSA-N
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Description

4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H24N4O4S and its molecular weight is 344.43. The purity is usually 95%.
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Properties

IUPAC Name

4-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S/c1-10-13(11(2)22-16-10)23(20,21)15-9-12-5-7-18(8-6-12)14(19)17(3)4/h12,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUBMBPOQANSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a derivative of 3,5-dimethylisoxazole and piperidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonamide group attached to a 3,5-dimethylisoxazole moiety. The structural formula can be represented as follows:

C13H18N4O3S\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure is significant as the isoxazole and piperidine components are known for their diverse biological activities.

Inhibition of Bromodomain Proteins

Recent studies have highlighted the role of 3,5-dimethylisoxazole derivatives as inhibitors of bromodomain-containing proteins (BRD4). These proteins are implicated in various cancers, making them targets for anticancer therapy. The compound demonstrated significant inhibitory effects on BRD4 with an IC50 value lower than 2.1 nM in certain derivatives, indicating strong antitumor activity both in vitro and in vivo .

Antineoplastic Properties

Research indicates that compounds containing the isoxazole moiety exhibit selective cytotoxicity towards malignant cells. For instance, derivatives similar to our compound have been tested against various cancer cell lines, including pancreatic and colorectal cancers. The selectivity index (SI) calculated from these studies suggests that these compounds are significantly more toxic to cancer cells than to non-malignant cells .

Study 1: Antitumor Activity

A study evaluated the antiproliferative effects of several isoxazole derivatives on human cancer cell lines. The results showed that compounds with structural similarities to our target compound induced apoptosis in cancer cells through caspase activation pathways. Notably, the study found that the compound caused G2/M phase arrest in HSC-2 squamous cell carcinoma cells, leading to increased cell death .

Study 2: BRD4 Inhibition

Another investigation focused on the binding affinity of 3,5-dimethylisoxazole derivatives to BRD4. Molecular docking simulations demonstrated that these compounds could effectively bind to the BRD4 bromodomain, enhancing their potential as therapeutic agents for cancers associated with this target .

Data Table: Biological Activities of Related Compounds

Compound NameStructureIC50 (nM)Biological Activity
Compound 22Structure<2.1BRD4 Inhibition
Compound 14Structure10Antitumor Activity
Compound 28Structure15Cytotoxicity in Cancer Cells

Q & A

Basic: What are the key synthetic pathways for 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how are intermediates characterized?

The synthesis typically involves sequential sulfonylation, alkylation, and carboxamide formation. For example:

Sulfonylation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with a piperidine derivative under basic conditions (e.g., N-methylpiperidine) to form the sulfonamide intermediate .

Alkylation : Introducing the methylene bridge via nucleophilic substitution or reductive amination, monitored by TLC or HPLC for purity .

Carboxamide Formation : Reacting with N,N-dimethylcarbamoyl chloride in anhydrous DMF, followed by column chromatography for isolation .
Characterization : Intermediates are validated via 1^1H/13^13C NMR (e.g., sulfonamide proton at δ 2.8–3.2 ppm), FT-IR (S=O stretches at 1150–1350 cm1^{-1}), and HRMS .

Advanced: How can reaction conditions be optimized to minimize racemization during sulfonamide formation?

Racemization often occurs during sulfonylation due to basic conditions. Strategies include:

  • Base Selection : Using N-methylpiperidine instead of stronger bases (e.g., triethylamine) reduces deprotonation of chiral centers .
  • Temperature Control : Maintaining reactions at 0–5°C to limit base-induced epimerization .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions .
    Validation via chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98%) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H NMR identifies methyl groups (δ 2.1–2.4 ppm for isoxazole-CH3_3) and piperidine protons (δ 3.5–4.0 ppm for N-CH3_3) .
  • Mass Spectrometry : HRMS (e.g., [M+H]+^+ at m/z 384.18) confirms molecular weight .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine ring and sulfonamide orientation .

Advanced: How can computational methods predict the compound’s reactivity and binding affinity in biological systems?

  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G**) models sulfonamide’s electron-withdrawing effects and piperidine ring puckering .
  • Molecular Docking : AutoDock Vina simulates interactions with targets (e.g., enzymes or receptors), prioritizing sulfonamide and carboxamide groups as key binding motifs .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Basic: What are the solubility challenges, and how can formulation strategies address them?

The compound’s low aqueous solubility (logP ~2.8) stems from hydrophobic isoxazole and piperidine groups. Solutions include:

  • Co-solvent Systems : Use DMSO:water (1:4) for in vitro assays .
  • Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability by 40–60% in preclinical models .

Advanced: How can contradictory bioactivity data from different assays be resolved?

Discrepancies often arise from assay conditions (e.g., pH, redox agents). Mitigation strategies:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with SPR or ITC for binding affinity .
  • Redox Buffers : Include TCEP (1 mM) to stabilize sulfonamide groups in cell-based assays .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .

Basic: What safety protocols are recommended for handling this compound in the lab?

  • PPE : Gloves, goggles, and lab coats to prevent dermal exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

Advanced: How does stereochemistry at the piperidine ring impact pharmacological activity?

The chair conformation of N,N-dimethylpiperidine affects target engagement. For example:

  • Axial vs. Equatorial Methyl Groups : Axial N-CH3_3 enhances binding to hydrophobic pockets (e.g., kinase ATP sites) by 3-fold .
  • Dynamic NMR : Variable-temperature 1^1H NMR (e.g., 298–343 K) quantifies ring-flipping barriers (ΔG^\ddagger ~50 kJ/mol) .

Basic: What are the stability profiles under varying pH and temperature conditions?

  • pH Stability : Degrades rapidly at pH <3 (sulfonamide hydrolysis) or pH >10 (piperidine ring opening). Stable at pH 5–8 .
  • Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C under argon .

Advanced: How can machine learning optimize the synthesis and bioactivity prediction?

  • Reaction Yield Prediction : Train neural networks on datasets (e.g., solvent polarity, temperature) to predict optimal conditions (R2^2 >0.85) .
  • QSAR Models : Use Random Forests to correlate substituent effects (e.g., isoxazole methylation) with IC50_{50} values .

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